4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline
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Overview
Description
4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with chloro, fluorophenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 4-chloroquinoline followed by a Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The Suzuki-Miyaura coupling is performed in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate, organic solvents (e.g., DMF)
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), organic solvents (e.g., toluene)
Major Products
Reduction: 4-Chloro-2-(4-fluorophenyl)-6-aminoquinoline
Substitution: Various substituted quinolines depending on the nucleophile used
Coupling: Biaryl derivatives and other complex organic molecules
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-fluorophenyl)-6-aminoquinoline
- 4-Chloro-2-(4-fluorophenyl)-6-methoxyquinoline
- 4-Chloro-2-(4-fluorophenyl)-6-hydroxyquinoline
Uniqueness
4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (fluorophenyl) groups, which impart distinct electronic properties. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-6-nitroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O2/c16-13-8-15(9-1-3-10(17)4-2-9)18-14-6-5-11(19(20)21)7-12(13)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVVXIVEHPNTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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